Ipidacrine - 62732-44-9

Ipidacrine

Catalog Number: EVT-271831
CAS Number: 62732-44-9
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate, is a synthetic compound initially developed in Russia. [] It belongs to the class of acetylcholinesterase inhibitors (AChEIs). [] Ipidacrine is structurally similar to tacrine, another AChEI, and exhibits a high affinity for the enzyme. []

Overview

Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, is a compound primarily recognized for its role as an acetylcholinesterase inhibitor. It is utilized in various therapeutic contexts, particularly in treating conditions related to nerve damage and impulse transmission disorders. Ipidacrine is classified under the category of cholinergic agents and is known to enhance neurotransmission by inhibiting the breakdown of acetylcholine at synapses.

Source and Classification

Ipidacrine is derived from organic synthesis processes involving specific chemical reagents. It falls under the classification of pharmaceuticals that target the central and peripheral nervous systems. Its therapeutic applications are particularly noted in several countries, including Latvia and other European nations, where it is prescribed for conditions like carpal tunnel syndrome and other neuropathies .

Synthesis Analysis

Methods

The synthesis of ipidacrine typically involves several key steps:

  1. Reagents: The primary reagents include diphosphorus pentaoxide, trialkyl phosphates (such as triethyl phosphate), and hydroxyl compounds.
  2. Solvents: Hydrocarbon solvents such as toluene or benzene are commonly used during the reaction processes.
  3. Reactions: The synthesis often employs polyphosphoric acid for dehydration condensation reactions involving 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone.

Technical Details

A notable synthetic route involves reacting diphosphorus pentaoxide with triethyl phosphate and ethanol in a hydrocarbon solvent to produce ethyl polyphosphate, which serves as a dehydration condensing agent. This method aims to enhance yield while minimizing byproducts . The reaction typically requires reflux conditions to facilitate the formation of ipidacrine hydrochloride hydrate from the resultant mixture through the introduction of hydrogen chloride gas.

Molecular Structure Analysis

Structure

The molecular formula of ipidacrine is C13H18N2C_{13}H_{18}N_2, with a molecular weight of approximately 206.29 g/mol. Its structural representation showcases a hexahydroquinoline framework with an amino group attached at the 9-position:

Structure C1C2C3C4C5C6N7\text{Structure }\quad \text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{N}_7

Data

Ipidacrine's structural characteristics contribute to its pharmacological activity, particularly its ability to interact with acetylcholinesterase enzymes effectively.

Chemical Reactions Analysis

Ipidacrine participates in several chemical reactions that are crucial for its synthesis and functionality:

  1. Dehydration Condensation: The reaction between 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone under acidic conditions leads to the formation of ipidacrine.
  2. Acetylcholinesterase Inhibition: Ipidacrine acts as a reversible inhibitor of acetylcholinesterase, which prevents the hydrolysis of acetylcholine, thus prolonging its action at synapses.

Technical Details

The reaction mechanisms involve protonation steps and nucleophilic attacks that facilitate the formation of the desired product while minimizing impurities such as 5,5-pentamethylene-7-oxo-1,2,3,4,6,7-hexahydrocyclopenta[d]pyrimidine .

Mechanism of Action

Ipidacrine exerts its pharmacological effects primarily through inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels at neuromuscular junctions and central nervous system synapses, enhancing neurotransmission:

  1. Blocking Channels: Ipidacrine also blocks sodium and potassium channels, which contributes to increased action potentials.
  2. Clinical Effects: The resultant increase in neurotransmission can lead to improved motor function and sensory conduction in patients with neuropathies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ipidacrine typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and chloroform but less soluble in water.

Chemical Properties

  • Stability: Ipidacrine is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges around 180°C.

Relevant analyses indicate that ipidacrine's purity can be affected by synthetic methods employed during its preparation .

Applications

Ipidacrine has significant scientific uses:

  1. Therapeutic Uses: It is commonly prescribed for treating peripheral neuropathies such as carpal tunnel syndrome due to its ability to enhance nerve conduction and reduce symptoms associated with nerve damage .
  2. Research Applications: Ipidacrine is also studied for its potential neuroprotective effects and its role in various neurological disorders.
Introduction to Ipidacrine: Contextualizing Its Role in Neuropharmacology

Historical Development and Synthesis of Ipidacrine as a Tacrine Derivative

Ipidacrine (chemical name: 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine; CAS No.: 62732-44-9), also known by synonyms Neiromidin, Amiridine, or NIK-247, was first synthesized by the National Research Center for Biologically Active Compounds in Russia as a structural modification of tacrine (Cognex) [1]. This synthetic effort aimed to develop improved acetylcholinesterase inhibitors (AChEIs) with enhanced pharmacological profiles for neurological disorders. Chemically classified as an aminopyridine, ipidacrine features a cyclopentaquinoline core structure (molecular formula: C₁₂H₁₆N₂; molecular weight: 188.274 g/mol) [1] [8]. Unlike tacrine's acridine scaffold, ipidacrine's cyclopentane ring fusion reduces planar rigidity, potentially diminishing intercalative DNA binding associated with hepatotoxicity—a significant limitation of early-generation AChEIs [8]. The synthesis typically employs multistep organic reactions, with the cyclopenta[b]quinoline amine core constructed through Friedländer-type condensations or similar quinoline synthesis methodologies [1].

Table 1: Structural Comparison of Ipidacrine and Related Compounds

CompoundCore StructureMolecular FormulaKey Modifications
IpidacrineCyclopenta[b]quinolineC₁₂H₁₆N₂Cyclopentane ring fusion
Tacrine1,2,3,4-TetrahydroacridineC₁₃H₁₄N₂Acridine backbone
DonepezilIndanone-benzylpiperidineC₂₄H₂₉NO₃Piperidine moiety

Classification Within Acetylcholinesterase Inhibitors (AChEIs): Comparative Framework

Ipidacrine belongs to the class of reversible acetylcholinesterase inhibitors (AChEIs), distinguishing it from irreversible organophosphates and quasi-irreversible carbamates [2]. It exhibits dual inhibitory activity against both acetylcholinesterase (AChE; IC₅₀ = 1.0 μM) and butyrylcholinesterase (BuChE; IC₅₀ = 1.9 μM) [8]. This balanced inhibition contrasts with agents like donepezil (AChE-selective) or rivastigmine (BuChE-preferential), positioning ipidacrine as a broad-spectrum cholinesterase modulator. Beyond cholinesterase inhibition, ipidacrine demonstrates unique potassium (K⁺) channel blocking activity, prolonging neuronal excitation by delaying repolarization [1] [4]. Additionally, it exhibits partial agonism at M₂ muscarinic receptors and modulates sodium (Na⁺) channels, contributing to its neuromodulatory and analgesic effects [8]. These multi-target actions differentiate it from first-generation AChEIs that primarily focus on enzymatic inhibition.

Table 2: Pharmacological Profile of Ipidacrine vs. Reference AChEIs

ParameterIpidacrineTacrineGalantamineDonepezil
AChE IC₅₀ (μM)1.00.150.350.01
BuChE IC₅₀ (μM)1.90.078.54.5
Potassium Channel BlockYesWeakNoNo
Sodium Channel ModulationYesNoNoNo
M₂ Receptor ActivityPartial agonistAntagonistAllosteric modulatorNegligible

Rationale for Targeting Cholinergic Pathways in Neurodegenerative and Metabolic Disorders

The therapeutic rationale for ipidacrine centers on addressing cholinergic dysfunction, a core pathological feature in Alzheimer’s disease (AD), vascular dementia, and peripheral neuropathies. In AD, degeneration of basal forebrain cholinergic neurons reduces cortical acetylcholine (ACh) levels, correlating with cognitive deficits [3]. By inhibiting ACh degradation, ipidacrine amplifies synaptic ACh availability, enhancing neurotransmission through muscarinic and nicotinic receptors critical for memory and learning [2] [9]. Beyond cognition, cholinergic pathways regulate cerebral blood flow, neuroinflammation, and amyloid precursor protein (APP) processing. Ipidacrine’s AChE inhibition may thus mitigate β-amyloid accumulation via α-secretase activation linked to muscarinic signaling [3] [5].

In peripheral nervous system disorders (e.g., diabetic neuropathy, facial nerve palsy), ipidacrine’s dual mechanisms—AChE inhibition and K⁺ channel blockade—synergistically improve neuromuscular transmission. The former increases synaptic ACh concentrations, while the latter prolongs presynaptic action potential duration, boosting ACh release per impulse [4] [8]. This dual action is particularly relevant for axonal neuropathies characterized by conduction blocks.

Emerging research implicates cholinergic anti-inflammatory pathways in metabolic disorders. The α7 nicotinic ACh receptor (α7nAChR) on macrophages inhibits NF-κB-driven cytokine release, dampening systemic inflammation [5]. In conditions like COVID-19 or diabetes, where inflammatory cascades exacerbate neurodegeneration, ipidacrine’s cholinesterase inhibition may preserve ACh-mediated immunomodulation, reducing neuroinflammation and oxidative stress [5]. Additionally, preclinical studies demonstrate ipidacrine’s efficacy in diabetes-induced erectile dysfunction by enhancing NO/cGMP signaling via cholinergic activation in cavernosal nerves [8].

Table 3: Cholinergic Targets in Disease Pathomechanisms

DisorderCholinergic DeficitIpidacrine’s Proposed Action
Alzheimer’s Disease↓ Cortical ACh, basal forebrain atrophyAChE/BuChE inhibition → ↑ synaptic ACh; M₂ agonism → APP processing
Diabetic NeuropathyImpaired axonal conduction, NMJ dysfunctionK⁺ channel block → enhanced conduction; AChE inhibition → ↑ NMJ transmission
Post-Stroke Cognitive ImpairmentIschemic cholinergic neuron lossAChE inhibition → compensation for neuron loss; neuroprotection
COVID-19 Neurological SequelaeInflammatory cholinergic disruptionAChE inhibition → activation of anti-inflammatory pathway

Ipidacrine exemplifies a multifunctional neuropharmacological agent whose design leverages both enzymatic and ion channel targets within cholinergic systems. Its development reflects an evolution from first-generation AChEIs toward molecules addressing broader neural and non-neural mechanisms implicated in cognitive, motor, and metabolic dysfunctions [1] [4] [8].

Properties

CAS Number

62732-44-9

Product Name

Ipidacrine

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14)

InChI Key

YLUSMKAJIQOXPV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N

Solubility

Soluble in DMSO

Synonyms

amiridin
amiridine
axamon
ipidacrine
neuromidin
NIK 247
NIK247

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.